(Rac)-OSMI-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

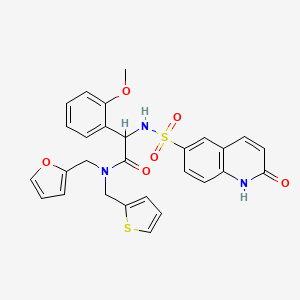

IUPAC Name |

N-(furan-2-ylmethyl)-2-(2-methoxyphenyl)-2-[(2-oxo-1H-quinolin-6-yl)sulfonylamino]-N-(thiophen-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25N3O6S2/c1-36-25-9-3-2-8-23(25)27(28(33)31(17-20-6-4-14-37-20)18-21-7-5-15-38-21)30-39(34,35)22-11-12-24-19(16-22)10-13-26(32)29-24/h2-16,27,30H,17-18H2,1H3,(H,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYIGLWQQAMROOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(C(=O)N(CC2=CC=CO2)CC3=CC=CS3)NS(=O)(=O)C4=CC5=C(C=C4)NC(=O)C=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

563.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(Rac)-OSMI-1 Mechanism of Action: A Technical Guide

Introduction

(Rac)-OSMI-1 is the racemic mixture of OSMI-1, a potent, cell-permeable small molecule inhibitor of O-GlcNAc Transferase (OGT).[1][2][3][4] OGT is the sole mammalian enzyme responsible for the addition of β-N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of nuclear and cytoplasmic proteins. This dynamic and ubiquitous post-translational modification, known as O-GlcNAcylation, is a critical regulator of numerous cellular processes. OSMI-1 inhibits protein O-GlcNAcylation across various mammalian cell lines, serving as a crucial chemical probe to elucidate the functional roles of OGT and the O-GlcNAc modification.[5][6] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, downstream signaling effects, and the experimental protocols used for its characterization.

Core Mechanism of Action

The primary mechanism of action of OSMI-1 is the direct inhibition of O-GlcNAc Transferase (OGT). OGT catalyzes the transfer of GlcNAc from the donor substrate, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), to target proteins. This process is reversed by the enzyme O-GlcNAcase (OGA), which removes the modification. By inhibiting OGT, OSMI-1 disrupts this dynamic cycle, leading to a global reduction in protein O-GlcNAcylation.[7]

Quantitative Data

The inhibitory activity and cellular effects of OSMI-1 have been quantified across various assays and models.

| Parameter | Value | Target/System | Assay Type | Reference(s) |

| IC₅₀ | 2.7 µM | Full-length human OGT (ncOGT) | Coupled enzyme assay / Radiometric capture | [1][4][5][6][7][8] |

| Cell Viability (EC₅₀) | ~50 µM (at 24h) | Chinese Hamster Ovary (CHO) cells | Cell viability assay | [5][9][10] |

| LC₅₀ (12h) | 56 µM (0.031 mg/mL) | Zebrafish model | In vivo acute toxicity | [5][10] |

| LC₅₀ (24h) | 45 µM (0.025 mg/mL) | Zebrafish model | In vivo acute toxicity | [5][10] |

| Effective Concentration | 10 - 100 µM | Various mammalian cell lines | Reduction of global O-GlcNAcylation | [5][7] |

| Effective Concentration | 50 µM | Rat cortical neurons | Induction of autophagy | [8] |

| Effective Concentration | 25 µM | Neonatal rat ventricular myocytes | Induction of p38 phosphorylation | [11] |

| Effective Concentration | 25 µM | Primary Natural Killer (NK) cells | Inhibition of cytotoxic function | [12] |

Cellular Effects and Signaling Pathways

Inhibition of OGT by OSMI-1 triggers a cascade of downstream cellular events, demonstrating the integral role of O-GlcNAcylation in various signaling pathways.

On-Target Engagement in Cells

Direct evidence of OSMI-1's activity in cells includes:

-

Reduced Glycosylation of Nucleoporin 62 (Nup62): Treatment with OSMI-1 causes a noticeable shift of Nup62 to a lower molecular weight on a Western blot, which is consistent with the loss of multiple O-GlcNAc residues.[7][9]

-

Decreased O-GlcNAcase (OGA) Levels: A well-established consequence of blocking cellular O-GlcNAcylation is the subsequent decrease in the protein levels of OGA, the enzyme that removes the modification.[7][9]

Induction of Autophagy

In rat cortical neurons, pharmacological inhibition of OGT by OSMI-1 has been shown to promote mTOR-dependent autophagy.[8] This suggests a link between cellular nutrient status, as sensed through O-GlcNAcylation, and the regulation of cellular degradation and recycling pathways.

Modulation of MAPK Signaling

In neonatal rat ventricular myocytes, OSMI-1 treatment selectively induces the phosphorylation and activation of p38 MAPK and its downstream substrate, Hsp27.[11] This activation appears to be mediated through a non-canonical pathway involving NOX2 and the Ask1-MKK3/6 signaling axis, highlighting a specific role for O-GlcNAcylation in cardiomyocyte stress responses.[11]

Impact on Necroptosis

In models of myocardial ischemia-reperfusion injury, OGT activity is shown to be protective by suppressing necroptosis signaling. O-GlcNAcylation of RIPK3 reduces its phosphorylation and the formation of the RIPK3/MLKL necroptotic complex.[13] The use of OSMI-1 abolishes this protective effect, demonstrating that OGT inhibition can sensitize cells to necroptosis under specific stress conditions.[13]

Regulation of Immune Function

O-GlcNAcylation is essential for the proper function of immune cells. In primary Natural Killer (NK) cells, treatment with OSMI-1 leads to a significant decrease in the expression of activating receptors (NKG2D), cytokines (TNF-α, IFN-γ), and cytotoxic granules (perforin, granzyme B).[12] This ultimately impairs the ability of NK cells to kill cancer cells, indicating that OGT activity is a positive regulator of NK cell cytotoxic function.[12]

Chemosensitization in Cancer Cells

OSMI-1 can enhance the efficacy of conventional chemotherapy. In prostate cancer cells, co-treatment with OSMI-1 and the chemotherapeutic agent docetaxel leads to a significant increase in apoptosis compared to docetaxel alone.[14] This is evidenced by elevated levels of pro-apoptotic proteins BAX and cleaved caspase-3, suggesting that targeting OGT could be a viable strategy to overcome chemoresistance.[14]

Experimental Protocols

The characterization of this compound relies on a set of standardized biochemical and cell-based assays.

In Vitro OGT Inhibition Assay (Radiometric)

This assay directly measures the enzymatic activity of OGT by quantifying the incorporation of a radiolabeled sugar into a protein substrate.

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 12.5 mM MgCl₂, 1 mM DTT).

-

Component Addition: In a microcentrifuge tube, combine recombinant human OGT, a protein substrate (e.g., Nup62), and varying concentrations of OSMI-1 (or DMSO as a vehicle control).

-

Initiation: Start the reaction by adding radiolabeled UDP-[³H]GlcNAc.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination and Capture: Stop the reaction by adding SDS-PAGE loading buffer. Separate the reaction products by SDS-PAGE. Transfer proteins to a nitrocellulose or PVDF membrane.

-

Quantification: Expose the membrane to a phosphor screen or film to visualize and quantify the amount of [³H]GlcNAc incorporated into the protein substrate.

-

Data Analysis: Calculate the percentage of inhibition at each OSMI-1 concentration relative to the vehicle control and determine the IC₅₀ value by non-linear regression.

Cellular Target Engagement and O-GlcNAcylation Workflow

This workflow uses Western blotting to confirm that OSMI-1 inhibits OGT activity within a cellular context.

Detailed Protocol for Cellular Western Blot:

-

Cell Treatment: Plate cells (e.g., HeLa) and allow them to adhere overnight. Treat with OSMI-1 (10-100 µM) or DMSO vehicle for 24 hours.

-

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Quantification: Measure the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples and add Laemmli sample buffer. Boil at 95°C for 5 minutes.

-

Electrophoresis & Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-O-GlcNAc [RL2], anti-Nup62, anti-OGA, anti-GAPDH) overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Densitometry is used to quantify changes in global O-GlcNAcylation, the molecular weight shift of Nup62, and the protein levels of OGA, normalized to a loading control.[7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound|COA [dcchemicals.com]

- 3. glpbio.com [glpbio.com]

- 4. This compound | Scientist.com [app.scientist.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. A small molecule that inhibits OGT activity in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological Inhibition of O-GlcNAc Transferase Promotes mTOR-Dependent Autophagy in Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. OSMI-1 - Amerigo Scientific [amerigoscientific.com]

- 10. xcessbio.com [xcessbio.com]

- 11. Inhibiting O-GlcNAcylation impacts p38 and Erk1/2 signaling and perturbs cardiomyocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Inhibition of O-GlcNAcylation Decreases the Cytotoxic Function of Natural Killer Cells [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Inhibition of O-GlcNAc transferase sensitizes prostate cancer cells to docetaxel - PMC [pmc.ncbi.nlm.nih.gov]

what is (Rac)-OSMI-1 and how does it work

An In-depth Technical Guide to (Rac)-OSMI-1

Introduction

This compound is the racemic mixture of OSMI-1, a significant small molecule inhibitor of O-GlcNAc transferase (OGT).[1][2][3][4][5][6] OGT is a highly conserved and essential enzyme in mammals that catalyzes the addition of a single N-acetylglucosamine (GlcNAc) sugar to serine and threonine residues of nuclear and cytoplasmic proteins.[7] This post-translational modification, known as O-GlcNAcylation, is a dynamic and ubiquitous process, reversed by the enzyme O-GlcNAcase (OGA).[7][8] The cycling of O-GlcNAc plays a critical role in regulating a vast array of cellular processes, including transcription, kinase signaling, and protein stability.[7] Given OGT's involvement in various pathological conditions, including cancer, its inhibitors, such as OSMI-1, are invaluable tools for research and potential therapeutic development.[7] This guide provides a detailed overview of this compound, its mechanism of action, quantitative data, impact on signaling pathways, and relevant experimental protocols.

Core Mechanism of Action

The primary mechanism of action of this compound is the inhibition of O-GlcNAc Transferase (OGT). As a cell-permeable compound, it can enter various mammalian cell lines and directly interfere with the catalytic activity of OGT.[1][7][9][10] This inhibition reduces the overall levels of protein O-GlcNAcylation within the cell.[7][9] Notably, the inhibitory action of OSMI-1 is specific to OGT and does not significantly alter cell surface N- or O-linked glycans.[1][2][3][4][5][6][7] The process of O-GlcNAc cycling is tightly linked to cellular nutrient status, particularly glucose availability, as the substrate for OGT, UDP-GlcNAc, is a product of the hexosamine biosynthetic pathway.[7][8] By inhibiting OGT, OSMI-1 effectively uncouples this nutrient-sensing pathway from its downstream protein targets.

Quantitative Data

This compound's inhibitory activity has been quantified in various assays. The key data points are summarized below, providing a reference for its potency and effective concentrations in different experimental settings.

| Parameter | Value | Target/System | Reference |

| IC50 | 2.7 μM | Full-length human OGT (ncOGT) | [1][2][3][4][6][9][10][11] |

| Effective Concentration | 10-100 μM | Reduction of global O-GlcNAcylation in CHO cells (24h) | [9][11] |

| Effective Concentration | 25 μM | 50% reduction of O-GlcNAcylation in Neonatal Rat Ventricular Myocytes (NRVMs) | [12] |

| Effective Concentration | 50 μM | ~50% reduction in viability of CHO cells (24h) | [9] |

| In Vivo Dosage | 1 mg/kg (i.v.) | Antitumor activity in a colorectal carcinoma xenograft mouse model (in combination with TRAIL) | [11] |

Impact on Cellular Signaling Pathways

By modulating the O-GlcNAcylation status of key signaling proteins, this compound influences several critical cellular pathways.

Mitogen-Activated Protein Kinase (MAPK) Signaling

O-GlcNAcylation plays a role in maintaining the balance of MAPK signaling. Inhibition of OGT by OSMI-1 has been shown to perturb this balance in cardiomyocytes. Specifically, OSMI-1 treatment leads to a significant increase in the phosphorylation of p38 MAPK.[12] This activation is mediated through the NOX2-Ask1-MKK3/6 signaling axis and the non-canonical activator Tab1.[12] Conversely, OGT inhibition by OSMI-1 blocks the phenylephrine-induced phosphorylation of Erk1/2, a key component of the adaptive growth signaling arm of the MAPK pathway.[12]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound|COA [dcchemicals.com]

- 3. This compound | Scientist.com [app.scientist.com]

- 4. This compound - Nordic Biosite [nordicbiosite.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. glpbio.com [glpbio.com]

- 7. A small molecule that inhibits OGT activity in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. O-GlcNAcylation and immune cell signaling: A review of known and a preview of unknown - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. OSMI-1 | OGT inhibitor | TargetMol [targetmol.com]

- 12. Inhibiting O-GlcNAcylation impacts p38 and Erk1/2 signaling and perturbs cardiomyocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

(Rac)-OSMI-1 O-GlcNAc Transferase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (Rac)-OSMI-1, a notable inhibitor of O-GlcNAc transferase (OGT). This compound is the racemic mixture of OSMI-1, a cell-permeable small molecule that has become a valuable tool for studying the roles of O-GlcNAcylation in various cellular processes. This document outlines its mechanism of action, presents key quantitative data, details relevant experimental protocols, and visualizes its impact on critical signaling pathways.

Core Concepts: O-GlcNAc Cycling and OGT Inhibition

O-GlcNAcylation is a dynamic and ubiquitous post-translational modification where a single N-acetylglucosamine (GlcNAc) sugar moiety is attached to serine or threonine residues of nuclear and cytoplasmic proteins.[1] This process is catalyzed by O-GlcNAc transferase (OGT), while the removal of O-GlcNAc is mediated by O-GlcNAcase (OGA). This reversible modification, known as O-GlcNAc cycling, plays a crucial role in regulating a vast array of cellular functions, including signal transduction, transcription, and stress responses.[1] Dysregulation of O-GlcNAcylation has been implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[2][3]

OSMI-1 was identified through high-throughput screening and subsequent medicinal chemistry optimization.[4] It acts as a potent inhibitor of OGT, thereby reducing the overall levels of O-GlcNAcylated proteins within the cell. This allows researchers to probe the functional consequences of decreased O-GlcNAcylation and to validate OGT as a potential therapeutic target.[1]

Quantitative Data for this compound and OSMI-1

The following tables summarize the key quantitative data associated with the inhibitory activity of OSMI-1.

| Parameter | Value | Assay | Notes |

| IC50 | 2.7 µM | Coupled enzyme assay (full-length human OGT) | The half-maximal inhibitory concentration, indicating the potency of the inhibitor.[4] |

| IC50 | Similar to 2.7 µM | Radiometric capture assay (using Nup62 as substrate) | Confirms the inhibitory activity in a different assay format.[4] |

| Ki (estimated) | Not explicitly stated, but identified from a screen ranking hits by Ki | Fluorescence displacement assay | The inhibition constant, providing an estimate of the binding affinity.[4] |

| Cell Line | Concentration for Maximal Effect | Effect | Reference |

| Chinese Hamster Ovary (CHO) | 50 µM | Maximal reduction of global O-GlcNAcylation after 24 hours. | [5][6] |

| Chinese Hamster Ovary (CHO) | 50 µM | Approximately 50% decrease in cell viability after 24 hours. | [6] |

| Tamoxifen-Resistant Breast Cancer (TamR) | ~15 µM (EC50) | Effective concentration for 50% reduction in proliferation. | [5] |

| Tamoxifen-Sensitive Breast Cancer (TamS) | ~40 µM (EC50) | Effective concentration for 50% reduction in proliferation. | [5] |

| Various Mammalian Cell Lines | 10-100 µM | Dose-dependent reduction in global O-GlcNAcylation. | [4][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

In Vitro OGT Inhibition Assay (UDP-Glo™ Assay)

This assay measures the amount of UDP produced as a byproduct of the OGT-catalyzed transfer of GlcNAc from UDP-GlcNAc to a peptide substrate. A decrease in UDP production indicates inhibition of OGT.

Materials:

-

Purified full-length human OGT

-

UDP-GlcNAc (donor substrate)

-

Peptide substrate (e.g., a peptide derived from casein kinase II, CKII)

-

This compound or OSMI-1

-

UDP-Glo™ Glycosyltransferase Assay kit (Promega)

-

Assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 12.5 mM MgCl₂, 1 mM DTT)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a white multiwell plate, add the OGT enzyme, peptide substrate, and varying concentrations of the inhibitor.

-

Initiate the reaction by adding UDP-GlcNAc. The final reaction volume is typically 10-25 µL.

-

Incubate the plate at 37°C for a defined period (e.g., 60-120 minutes).

-

Stop the reaction and detect the amount of UDP produced by adding an equal volume of UDP Detection Reagent, as per the manufacturer's instructions.[7][8][9][10][11]

-

Incubate at room temperature for 60 minutes to allow the luciferase reaction to proceed.

-

Measure the luminescence using a plate-reading luminometer.

-

Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blot Analysis of Global O-GlcNAcylation

This method is used to assess the overall level of O-GlcNAcylated proteins in cells treated with OSMI-1.

Materials:

-

Cell line of interest (e.g., CHO, HeLa, HepG2)

-

This compound or OSMI-1

-

Cell culture medium and supplements

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST)

-

Primary antibody: anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6)

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 10, 25, 50, 100 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-O-GlcNAc antibody (typically at a 1:1000 dilution) overnight at 4°C.[12][13]

-

Wash the membrane extensively with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. A reduction in metabolic activity suggests cytotoxicity.

Materials:

-

Cell line of interest

-

This compound or OSMI-1

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound or a vehicle control for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[1][14][15][16]

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker to ensure complete solubilization.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Signaling Pathways and Experimental Workflows

The inhibition of OGT by this compound has been shown to impact a multitude of signaling pathways critical for cell survival, proliferation, and stress responses.

Key Signaling Pathways Affected by OSMI-1

-

NF-κB Signaling: OGT inhibition by OSMI-1 has been shown to block the NF-κB signaling pathway. This occurs by preventing the O-GlcNAcylation of IκB kinase (IKK), which in turn inhibits the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB. This blockade can sensitize cancer cells to apoptosis.[5][14]

-

ER Stress and Apoptosis: OSMI-1 treatment can induce endoplasmic reticulum (ER) stress, leading to the upregulation of pro-apoptotic proteins such as CHOP and the activation of the JNK pathway. This can result in the downregulation of the anti-apoptotic protein Bcl-2 and the release of cytochrome c from the mitochondria, ultimately triggering apoptosis.[1][5][16]

-

p38 MAPK Signaling: Inhibition of OGT by OSMI-1 can lead to the phosphorylation and activation of p38 MAPK. This activation appears to be a selective event within the MAPK pathway and can influence downstream signaling cascades.[6][15]

-

p53 Signaling: In combination with chemotherapeutic agents like doxorubicin, OSMI-1 can enhance the activation of the p53 tumor suppressor pathway, leading to increased apoptosis in cancer cells.[5]

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate a typical experimental workflow for studying OGT inhibitors and the signaling pathways affected by OSMI-1.

Caption: A typical workflow for the discovery and characterization of OGT inhibitors.

Caption: Key signaling pathways affected by OGT inhibition with OSMI-1.

Conclusion

This compound and its active enantiomer OSMI-1 are indispensable tools for investigating the complex roles of O-GlcNAcylation in cellular physiology and pathology. By inhibiting OGT, these molecules provide a means to dissect the intricate signaling networks regulated by this post-translational modification. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their studies and to further explore the therapeutic potential of targeting OGT. As our understanding of O-GlcNAc signaling continues to expand, the utility of specific and potent inhibitors like OSMI-1 will undoubtedly grow.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. otd.harvard.edu [otd.harvard.edu]

- 3. What are OGT inhibitors and how do they work? [synapse.patsnap.com]

- 4. A small molecule that inhibits OGT activity in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. glpbio.com [glpbio.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. promega.co.uk [promega.co.uk]

- 8. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.jp]

- 9. pdf.directindustry.com [pdf.directindustry.com]

- 10. researchgate.net [researchgate.net]

- 11. Rapid screening of sugar-nucleotide donor specificities of putative glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Increased Enzymatic O-GlcNAcylation of Mitochondrial Proteins Impairs Mitochondrial Function in Cardiac Myocytes Exposed to High Glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Best practices in assessing cardiac protein O-GlcNAcylation by immunoblot - PMC [pmc.ncbi.nlm.nih.gov]

- 14. merckmillipore.com [merckmillipore.com]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. protocols.io [protocols.io]

(Rac)-OSMI-1: A Technical Guide for Studying O-GlcNAcylation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

O-GlcNAcylation is a dynamic and ubiquitous post-translational modification implicated in a vast array of cellular processes and pathological states, including cancer, neurodegeneration, and metabolic diseases. The study of this modification has been significantly advanced by the development of specific inhibitors of O-GlcNAc transferase (OGT), the sole enzyme responsible for adding O-GlcNAc to proteins. This technical guide provides an in-depth overview of (Rac)-OSMI-1, a potent, cell-permeable OGT inhibitor, and its application as a critical tool for investigating the functional roles of O-GlcNAcylation. This document details its mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes its impact on major signaling pathways.

Introduction to this compound

This compound is the racemic mixture of OSMI-1, a small molecule inhibitor of O-GlcNAc transferase (OGT).[1][2] As a cell-permeable compound, it effectively reduces protein O-GlcNAcylation in a variety of mammalian cell lines, making it an invaluable tool for elucidating the functional consequences of this post-translational modification.[3][4] Unlike some other glycosyltransferase inhibitors, this compound does not appear to significantly alter cell surface N- or O-linked glycans, highlighting its specificity for intracellular O-GlcNAcylation.[3][4]

Mechanism of Action

This compound functions by directly inhibiting the enzymatic activity of OGT.[5] This inhibition leads to a global decrease in the O-GlcNAcylation of nuclear and cytoplasmic proteins. The reduction of O-GlcNAcylation, in turn, impacts a multitude of cellular signaling pathways and processes that are regulated by this dynamic modification.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound, providing a reference for its potency and cellular effects.

Table 1: In Vitro Inhibitory Activity

| Target | Assay Type | IC50 Value | Reference |

| Human OGT (ncOGT) | Coupled enzyme assay | 2.7 µM | [3][5] |

| Human OGT | Radiometric capture assay | Similar to 2.7 µM | [5] |

Table 2: Cellular Effects of this compound

| Cell Line | Effect | Concentration | Time | Reference |

| Chinese Hamster Ovary (CHO) | ~50% decrease in cell viability | 50 µM | 24 hours | [3][5] |

| Chinese Hamster Ovary (CHO) | Maximal reduction of global O-GlcNAcylation | 50 µM | 24 hours | [5] |

| Chinese Hamster Ovary (CHO) | Dose-dependent reduction of global O-GlcNAcylation | 10-100 µM | 24 hours | [3] |

| TamS and TamR | 30% decrease in total O-GlcNAc | 40 µM | Not specified | [6] |

| TamR | EC50 for proliferation | ~15 µM | Not specified | [6] |

| TamS | EC50 for proliferation | ~40 µM | Not specified | [6] |

| Neonatal Rat Ventricular Myocytes | ~4-fold increase in p38 phosphorylation | Not specified | Not specified | [4][7] |

| HCT116 and HepG2 | Synergistic increase in apoptosis with TRAIL | 20 µM | 24 hours | [1] |

Key Signaling Pathways Modulated by this compound

Inhibition of OGT by this compound has been shown to significantly impact several critical intracellular signaling pathways.

Mitogen-Activated Protein Kinase (MAPK) Pathway

O-GlcNAcylation is known to regulate the MAPK signaling cascade. Treatment with OSMI-1 has been demonstrated to induce a nearly 4-fold increase in the phosphorylation of p38 MAPK in neonatal rat ventricular myocytes.[4][7] In contrast, prolonged exposure to OSMI-1 can blunt the phenylephrine-induced phosphorylation of Erk1/2.[7] This highlights a nuanced role for O-GlcNAcylation in maintaining a balanced activity of the pro-hypertrophic Erk1/2 and the stress-activated p38 signaling arms.

Caption: OGT inhibition by this compound alters MAPK signaling.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. O-GlcNAcylation of components of the NF-κB pathway, such as IκB kinase (IKK), can promote its activation. In colon cancer cells, treatment with OSMI-1 has been shown to counteract TRAIL-induced NF-κB activation, thereby sensitizing the cells to apoptosis.[1][8] This occurs by preventing the O-GlcNAcylation of IKK, which in turn inhibits the degradation of IκBα and the subsequent nuclear translocation of p65.[1]

Caption: OGT inhibition by this compound blocks NF-κB activation.

Endoplasmic Reticulum (ER) Stress Pathway

The unfolded protein response (UPR) is a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). OSMI-1 treatment has been shown to induce ER stress, as evidenced by the increased expression of ER stress markers such as IRE1α, PERK, and p-eIF2α.[1][9] This induction of ER stress can contribute to the pro-apoptotic effects of OSMI-1, particularly in combination with other anti-cancer agents.[1]

Caption: OGT inhibition by this compound induces ER stress.

Experimental Protocols

The following section provides detailed methodologies for key experiments utilizing this compound to study O-GlcNAcylation.

General Experimental Workflow

A typical workflow for investigating the effects of this compound involves cell culture, treatment with the inhibitor, and subsequent analysis of cellular endpoints such as protein O-GlcNAcylation levels, cell viability, and specific signaling pathway activation.

Caption: A typical experimental workflow using this compound.

Western Blotting for O-GlcNAcylation

This protocol outlines the detection of total protein O-GlcNAcylation levels in cell lysates following treatment with this compound.

Materials:

-

This compound (stored as a stock solution in DMSO at -20°C or -80°C)[2]

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors, and an OGA inhibitor (e.g., Thiamet-G or PUGNAc)

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6)

-

Secondary antibody: HRP-conjugated anti-mouse or anti-rat IgM/IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound (e.g., 10-100 µM) or vehicle (DMSO) for the specified duration (e.g., 24 hours).[3]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice with lysis buffer containing an OGA inhibitor.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel. Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.[10]

-

Primary Antibody Incubation: Incubate the membrane with the anti-O-GlcNAc primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[10]

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[10]

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

Cell Viability Assay (CCK-8)

This protocol describes how to assess the effect of this compound on cell viability using the Cell Counting Kit-8 (CCK-8).

Materials:

-

This compound

-

Cell culture medium

-

96-well plates

-

CCK-8 solution

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate for 24 hours.[11][12]

-

Drug Treatment: Add various concentrations of this compound to the wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[13]

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[12]

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[12]

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Immunoprecipitation of O-GlcNAcylated Proteins

This protocol details the enrichment of O-GlcNAcylated proteins from cell lysates for subsequent analysis.

Materials:

-

This compound

-

Cell lysis buffer (non-denaturing, e.g., Triton X-100 based) with protease and OGA inhibitors

-

Anti-O-GlcNAc antibody

-

Protein A/G agarose or magnetic beads

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound as described for Western blotting and prepare cell lysates using a non-denaturing lysis buffer.

-

Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with protein A/G beads for 1 hour at 4°C and then centrifuge to remove the beads.

-

Immunoprecipitation: Add the anti-O-GlcNAc antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Bead Incubation: Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold wash buffer.

-

Elution: Elute the immunoprecipitated proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

Analysis: Analyze the eluted proteins by Western blotting using antibodies against specific proteins of interest.

Conclusion

This compound is a powerful and specific tool for the in-depth investigation of O-GlcNAcylation. Its ability to potently and selectively inhibit OGT in a cellular context allows researchers to dissect the intricate roles of this post-translational modification in health and disease. By utilizing the quantitative data and detailed experimental protocols provided in this guide, scientists and drug development professionals can effectively employ this compound to advance our understanding of O-GlcNAc signaling and explore its potential as a therapeutic target.

References

- 1. OSMI-1 Enhances TRAIL-Induced Apoptosis through ER Stress and NF-κB Signaling in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound|COA [dcchemicals.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. A small molecule that inhibits OGT activity in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. glpbio.com [glpbio.com]

- 7. Inhibiting O-GlcNAcylation impacts p38 and Erk1/2 signaling and perturbs cardiomyocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. OSMI-1 Enhances TRAIL-Induced Apoptosis through ER Stress and NF-κB Signaling in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Western blot protocol | Abcam [abcam.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. ptglab.com [ptglab.com]

- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

(Rac)-OSMI-1 as a Research Tool for Glycosylation: An In-depth Technical Guide

Introduction

(Rac)-OSMI-1 is a pivotal research tool for investigating the complex world of protein glycosylation. It is the racemic mixture of OSMI-1, a cell-permeable small molecule that acts as an inhibitor of O-GlcNAc transferase (OGT). OGT is the sole mammalian enzyme responsible for attaching O-linked N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of a vast number of nuclear and cytoplasmic proteins. This dynamic and ubiquitous post-translational modification, known as O-GlcNAcylation, is crucial for regulating numerous cellular processes, including signal transduction, transcription, and protein stability. By inhibiting OGT, this compound allows researchers to probe the functional consequences of reduced O-GlcNAcylation, making it an invaluable asset in fields ranging from cancer biology to neurodegenerative disease research.

Mechanism of Action

This compound exerts its effects by directly inhibiting the enzymatic activity of O-GlcNAc transferase (OGT)[1][2][3][4][5]. The active enantiomer, OSMI-1, has been shown to inhibit full-length human OGT with an IC50 value of 2.7 μM in vitro[4][5][6][7]. Kinetic studies have revealed that OSMI-1's mechanism is not competitive with respect to the enzyme's sugar donor substrate, UDP-GlcNAc[6]. This inhibition leads to a global, dose-dependent decrease in the O-GlcNAcylation of intracellular proteins in various mammalian cell lines[6][7]. Importantly, studies have shown that OSMI-1 does not significantly alter cell surface N- or O-linked glycans, indicating a degree of selectivity for the intracellular O-GlcNAcylation process[1][2][3][4][5][6]. A common cellular response to OGT inhibition by OSMI-1 is a compensatory upregulation of OGT protein levels and a decrease in the levels of O-GlcNAcase (OGA), the enzyme that removes the O-GlcNAc modification[6][8][9].

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the use of this compound and its active enantiomer, OSMI-1.

Table 1: In Vitro Efficacy

| Parameter | Value | Enzyme | Assay Type |

| IC50 | 2.7 µM | Human OGT | Coupled enzyme assay / Radiometric capture assay |

Data sourced from multiple references.[1][4][5][6][7]

Table 2: Cellular Activity and Cytotoxicity

| Cell Line | Concentration | Time | Effect |

| Chinese Hamster Ovary (CHO) | 10-100 µM | 24 hours | Dose-dependent reduction in global O-GlcNAcylation (maximal effect at 50 µM)[6]. |

| Chinese Hamster Ovary (CHO) | 50 µM | 24 hours | ~50% decrease in cell viability[6][7]. |

| Neonatal Rat Ventricular Myocytes (NRVMs) | 25 µM | 6 hours | ~50% reduction in protein O-GlcNAcylation[8]. |

| Prostate Cancer (PC3, DU145) | ~60 µM | Not specified | IC50 value for cell viability[10]. |

| Natural Killer (NK) cells | 25 µM | 24-48 hours | Decreased cytotoxicity; no significant effect on viability[11]. |

| Colon Cancer (HCT116) | 20 µM | 24 hours | Synergistic apoptosis with TRAIL[12]. |

| Hepatocellular Carcinoma (HepG2) | 20-40 µM | 15 hours | Synergistic apoptosis with Doxorubicin[13]. |

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by this compound

O-GlcNAcylation is a key regulator of cellular signaling. By inhibiting OGT, this compound can significantly perturb these pathways, providing insights into their regulation by glycosylation.

Caption: General mechanism of this compound action.

1. Apoptosis Enhancement via ER Stress and NF-κB Inhibition

In cancer cells, this compound can synergize with agents like TRAIL or Doxorubicin to induce apoptosis. It achieves this by a dual mechanism: inducing the Endoplasmic Reticulum (ER) stress response and inhibiting pro-survival NF-κB signaling[12][13][14]. O-GlcNAcylation of IκB kinase (IKK) is required for its activation; OSMI-1 prevents this, thereby blocking the degradation of IκBα and subsequent nuclear translocation of p65 (a key NF-κB subunit)[12][14].

Caption: OSMI-1 enhances apoptosis via ER stress and NF-kB inhibition.

2. MAPK Signaling in Cardiomyocytes

In neonatal rat ventricular myocytes, O-GlcNAcylation is involved in balancing MAPK signaling. Inhibition of OGT with OSMI-1 was shown to trigger the phosphorylation of p38, a stress-activated kinase, while simultaneously blocking phenylephrine-induced phosphorylation of the pro-growth kinases Erk1/2[8]. This highlights a role for O-GlcNAcylation in maintaining cardiac homeostasis.

Caption: OSMI-1 perturbs MAPK signaling in cardiomyocytes.

Experimental Workflow Diagrams

1. Workflow for Western Blot Analysis of O-GlcNAcylation

This workflow outlines the key steps to assess changes in global O-GlcNAcylation levels after treating cells with this compound.

Caption: Standard workflow for O-GlcNAc Western Blotting.

2. Workflow for Immunoprecipitation of an O-GlcNAcylated Protein

This workflow is used to determine if a specific protein of interest is O-GlcNAcylated and how its modification status changes upon OSMI-1 treatment.

Caption: Workflow for Immunoprecipitation of O-GlcNAcylated proteins.

Experimental Protocols

Protocol 1: General Cell Culture and Treatment with this compound

-

Stock Solution Preparation : this compound is typically soluble in DMSO[2]. Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability[1][2][3].

-

Cell Seeding : Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest.

-

Treatment : On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution in fresh culture medium to the desired final concentration (e.g., 20-50 µM). Ensure the final DMSO concentration in the culture medium is consistent across all conditions, including the vehicle control, and is typically ≤ 0.1%.

-

Incubation : Incubate cells with this compound or vehicle (DMSO) for the desired duration (e.g., 6, 24, or 48 hours) under standard culture conditions (37°C, 5% CO2).

-

Harvesting : After incubation, proceed with cell harvesting for downstream applications such as cell lysis for Western blotting or viability assays.

Protocol 2: Western Blotting for Global O-GlcNAcylation

This protocol is adapted from standard procedures for detecting O-GlcNAcylated proteins[15][16].

-

Cell Lysis :

-

Wash treated cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer or a similar lysis buffer supplemented with a protease inhibitor cocktail and an OGA inhibitor (e.g., 50 µM PUGNAc or Thiamet-G) to preserve the O-GlcNAc modification during sample preparation.

-

Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.

-

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

Sample Preparation and SDS-PAGE :

-

Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane) with lysis buffer and Laemmli sample buffer.

-

Boil samples at 95-100°C for 5-10 minutes.

-

Load samples onto a 4-20% or 10% Tris-Glycine SDS-PAGE gel and run until adequate separation is achieved.

-

-

Protein Transfer : Transfer proteins from the gel to a nitrocellulose or PVDF membrane using a standard wet or semi-dry transfer protocol.

-

Immunoblotting :

-

Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Incubate the membrane with a primary antibody specific for O-GlcNAc (e.g., RL2 or CTD110.6) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

-

Wash the membrane 3-4 times for 5-10 minutes each with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-IgM for RL2) for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

-

Detection : Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film. Also, probe a separate or stripped blot for a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.

Protocol 3: Immunoprecipitation (IP) of a Specific O-GlcNAcylated Protein

This protocol provides a framework for enriching a target protein to analyze its O-GlcNAcylation status[17][18][19][20][21].

-

Cell Lysis : Prepare cell lysates from control and OSMI-1-treated cells as described in Protocol 2, Step 1, using a non-denaturing IP lysis buffer. Ensure protease and OGA inhibitors are included.

-

Pre-clearing : Add 20-30 µL of Protein A/G agarose bead slurry to ~500 µg of cell lysate. Incubate for 1 hour at 4°C on a rotator to reduce non-specific binding. Centrifuge and collect the supernatant.

-

Immunoprecipitation :

-

Add 1-4 µg of a high-quality primary antibody against your protein of interest to the pre-cleared lysate.

-

Incubate overnight at 4°C on a rotator. A no-antibody or IgG isotype control should be run in parallel.

-

-

Capture of Immune Complexes : Add 30-40 µL of fresh Protein A/G agarose bead slurry to each sample and incubate for 2-4 hours at 4°C on a rotator.

-

Washing :

-

Pellet the beads by gentle centrifugation (e.g., 1,000 x g for 1 minute).

-

Discard the supernatant and wash the beads 3-5 times with 1 mL of ice-cold IP lysis buffer or a designated wash buffer.

-

-

Elution : After the final wash, remove all supernatant. Add 30-50 µL of 2x Laemmli sample buffer directly to the beads and boil at 95-100°C for 5-10 minutes to elute and denature the proteins.

-

Analysis : Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel. Perform Western blot analysis as described in Protocol 2, probing one membrane for your protein of interest (to confirm successful IP) and another for O-GlcNAc (to assess its modification).

Protocol 4: Cell Viability Assay (CCK-8/MTT)

This protocol is used to assess the cytotoxicity of this compound[10][22].

-

Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to adhere overnight.

-

Treatment : Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor, as well as a vehicle control.

-

Incubation : Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Assay :

-

Add 10 µL of CCK-8 or MTT reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

-

Measurement : Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

-

Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value for cytotoxicity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. This compound|COA [dcchemicals.com]

- 4. This compound | Scientist.com [app.scientist.com]

- 5. This compound - Nordic Biosite [nordicbiosite.com]

- 6. A small molecule that inhibits OGT activity in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Inhibiting O-GlcNAcylation impacts p38 and Erk1/2 signaling and perturbs cardiomyocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Inhibition of O-GlcNAc transferase sensitizes prostate cancer cells to docetaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Inhibition of O-GlcNAcylation Decreases the Cytotoxic Function of Natural Killer Cells [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. O-GlcNAc Transferase Inhibitor Synergistically Enhances Doxorubicin-Induced Apoptosis in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. OSMI-1 Enhances TRAIL-Induced Apoptosis through ER Stress and NF-κB Signaling in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. assets.fishersci.com [assets.fishersci.com]

- 16. journals.physiology.org [journals.physiology.org]

- 17. Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. search.library.albany.edu [search.library.albany.edu]

- 20. researchgate.net [researchgate.net]

- 21. A proteolytic method for evaluating O-GlcNAcylation on proteins of similar molecular weight to antibody heavy chain after immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

(Rac)-OSMI-1: A Technical Guide to its Function as an O-GlcNAc Transferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-OSMI-1 is the racemic mixture of OSMI-1, a potent, cell-permeable small molecule inhibitor of O-GlcNAc Transferase (OGT). OGT is a critical enzyme that catalyzes the addition of O-linked β-N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of numerous nuclear and cytoplasmic proteins. This post-translational modification, known as O-GlcNAcylation, is a key regulator of a vast array of cellular processes. This compound serves as an invaluable chemical probe for elucidating the functional roles of OGT and O-GlcNAcylation in cellular signaling, metabolism, and disease. This guide provides an in-depth overview of the function of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and its impact on key signaling pathways.

Core Function and Mechanism of Action

This compound functions as an inhibitor of O-GlcNAc Transferase (OGT).[1][2][3][4][5] Its active component, OSMI-1, directly targets OGT, preventing it from transferring N-acetylglucosamine (GlcNAc) from the donor substrate, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), to target proteins.[6] This inhibition leads to a global reduction in protein O-GlcNAcylation within cells.[6][7] OSMI-1 has been shown to be cell-permeable, allowing for its use in various cell-based assays to study the downstream effects of OGT inhibition.[6][8][9] The inhibition of OGT by OSMI-1 does not significantly alter cell surface N- or O-linked glycans, highlighting its specificity for intracellular O-GlcNAcylation.[1][2][3][4][5]

Quantitative Data

The inhibitory activity of OSMI-1 against OGT has been quantified, providing key metrics for its application in experimental settings.

| Parameter | Value | Target | Assay Type | Reference |

| IC50 | 2.7 µM | Full-length human OGT (ncOGT) | Coupled enzyme assay | [6][7][9][10] |

| IC50 | Similar to 2.7 µM | Full-length human OGT (ncOGT) | Radiometric capture assay | [6][11] |

| Cell Viability (LC50) | 56 µM (12 h), 45 µM (24 h) | Zebrafish model | In vivo toxicity assay | [7] |

| Effective Concentration | 50 µM | CHO cells | Reduction of global O-GlcNAcylation | [7][11] |

Impact on Cellular Signaling Pathways

Inhibition of OGT by this compound has been demonstrated to modulate several critical intracellular signaling pathways.

NF-κB Signaling Pathway

This compound has been shown to counteract the activation of the NF-κB signaling pathway, a key regulator of inflammation, cell survival, and immune responses.[1][3] In the context of TRAIL-induced apoptosis in colon cancer cells, TRAIL can activate pro-survival signals through NF-κB. OSMI-1 treatment, however, leads to the inactivation of the NF-κB pathway by inhibiting the phosphorylation of IKKα/β and the subsequent degradation of IκBα.[1][3] This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking its transcriptional activity and sensitizing cancer cells to apoptosis.[1][3]

Caption: this compound inhibits OGT, preventing NF-κB activation.

p38 MAPK Signaling Pathway

Treatment with this compound has been observed to induce the phosphorylation of p38 MAPK, a central kinase in cellular responses to stress.[12] This suggests that O-GlcNAcylation plays a role in regulating the p38 MAPK cascade. The activation of p38 by OSMI-1 can, in turn, influence downstream signaling events, including the phosphorylation of substrates like Hsp27.[13] This modulation of the p38 pathway highlights a potential mechanism by which OGT inhibition can impact cellular processes such as inflammation, apoptosis, and cell differentiation.[12][14]

Caption: this compound-mediated OGT inhibition leads to p38 MAPK activation.

Experimental Protocols

In Vitro OGT Inhibition Assay (Radiometric)

This protocol is adapted from methodologies used to determine the IC50 of OGT inhibitors.[6][11]

Materials:

-

Full-length human OGT (ncOGT)

-

This compound

-

UDP-[³H]GlcNAc (radiolabeled donor substrate)

-

Peptide or protein substrate (e.g., a synthetic peptide or Nup62)

-

Reaction buffer (e.g., 50 mM sodium cacodylate, pH 6.0-7.0, 5 mM MnCl₂)

-

Stop solution (e.g., 50 mM formic acid)

-

Separation medium (e.g., SP-Sephadex or C18 cartridge)

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, OGT enzyme, and the peptide/protein substrate.

-

Add varying concentrations of this compound to the reaction mixtures.

-

Initiate the reaction by adding UDP-[³H]GlcNAc.

-

Incubate the reaction at a controlled temperature (e.g., 20°C) for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the stop solution.

-

Separate the radiolabeled peptide/protein from the unincorporated UDP-[³H]GlcNAc using SP-Sephadex or a C18 cartridge.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Caption: Workflow for the in vitro radiometric OGT inhibition assay.

Assessment of Global O-GlcNAcylation in Cells

This protocol outlines the general steps to assess the effect of this compound on total protein O-GlcNAcylation in a cellular context.[6][11]

Materials:

-

Mammalian cell line (e.g., CHO, HeLa, HCT116)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus and reagents

-

Primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6)

-

Primary antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)

-

Appropriate secondary antibodies conjugated to HRP or a fluorescent dye

-

Chemiluminescent or fluorescent detection system

Procedure:

-

Culture cells to the desired confluency.

-

Treat the cells with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 24 hours).

-

Harvest the cells and prepare cell lysates using a suitable lysis buffer.

-

Determine the protein concentration of each lysate.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary anti-O-GlcNAc antibody.

-

Wash the membrane and incubate with the appropriate secondary antibody.

-

Detect the signal using a chemiluminescent or fluorescent imaging system.

-

Strip and re-probe the membrane with a loading control antibody to ensure equal protein loading.

-

Analyze the band intensities to determine the relative change in global O-GlcNAcylation.

Caption: Experimental workflow for assessing protein O-GlcNAcylation.

Conclusion

This compound is a fundamental tool for investigating the multifaceted roles of OGT and O-GlcNAcylation in cellular biology. Its ability to potently and specifically inhibit OGT in a cellular context allows for the detailed examination of the consequences of reduced O-GlcNAcylation on a wide range of signaling pathways and cellular functions. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies to further unravel the complexities of O-GlcNAc signaling and its implications in health and disease.

References

- 1. OSMI-1 Enhances TRAIL-Induced Apoptosis through ER Stress and NF-κB Signaling in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. OSMI-1 Enhances TRAIL-Induced Apoptosis through ER Stress and NF-κB Signaling in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation [frontiersin.org]

- 6. Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Enzymatic assay of nucleocytoplasmic O-linked β-N-acetylglucosaminyltransferase (O-GlcNAc transferase, OGT) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Frontiers | Inhibition of O-GlcNAcylation Decreases the Cytotoxic Function of Natural Killer Cells [frontiersin.org]

- 10. selleckchem.com [selleckchem.com]

- 11. A small molecule that inhibits OGT activity in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibiting O-GlcNAcylation impacts p38 and Erk1/2 signaling and perturbs cardiomyocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. creative-diagnostics.com [creative-diagnostics.com]

The Development of (Rac)-OSMI-1: A Technical Guide to a Q6S-Based O-GlcNAc Transferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the development of (Rac)-OSMI-1, a cell-permeable inhibitor of O-GlcNAc Transferase (OGT). Originating from a quinolinone-6-sulfonamide (Q6S) scaffold identified through high-throughput screening, OSMI-1 has emerged as a valuable tool for studying the myriad of cellular processes regulated by O-GlcNAcylation. This document details the evolution of the Q6S scaffold into OSMI-1, presenting key quantitative data, comprehensive experimental protocols for its characterization, and visualizations of the signaling pathways it perturbs. The structural basis of its interaction with OGT is also explored, providing a rationale for its inhibitory activity and a foundation for future drug development endeavors.

Introduction

O-GlcNAcylation is a dynamic and ubiquitous post-translational modification involving the attachment of a single N-acetylglucosamine (O-GlcNAc) moiety to serine and threonine residues of nuclear and cytoplasmic proteins. This process is catalyzed by a single, essential enzyme, O-GlcNAc Transferase (OGT). O-GlcNAcylation plays a critical role in regulating a vast array of cellular processes, including signal transduction, transcription, and metabolism. Dysregulation of O-GlcNAcylation has been implicated in numerous diseases, such as cancer, diabetes, and neurodegenerative disorders, making OGT a compelling therapeutic target.

The development of potent and selective OGT inhibitors is crucial for both elucidating the fundamental biology of O-GlcNAcylation and for validating OGT as a drug target. Early efforts were often hampered by inhibitors with poor cell permeability or off-target effects. The discovery of the quinolinone-6-sulfonamide (Q6S) scaffold represented a significant breakthrough, leading to the development of the OSMI series of inhibitors, including the racemic compound this compound.[1] This guide focuses on the journey from the initial Q6S hit to the characterization of this compound as a valuable research tool.

From Q6S Scaffold to OSMI-1: A Structure-Guided Evolution

The journey to OSMI-1 began with a high-throughput screen that identified a weakly active compound containing a quinolinone-6-sulfonamide (Q6S) moiety.[2] Structural studies of OGT in complex with early Q6S-based inhibitors revealed that the Q6S scaffold is a remarkable mimic of the uridine portion of the OGT substrate, UDP-GlcNAc.[2]

The quinolinone ring of the Q6S moiety stacks with the imidazole ring of His901 in the OGT active site, mirroring the interaction of the uracil ring.[2] Furthermore, the nitrogen and adjacent carbonyl group of the quinolinone heterocycle form hydrogen bonds with Arg904 and Ala896, analogous to the interactions of the uracil N3 and O4 atoms.[2] An additional hydrogen bond between a sulfonamide oxygen and Lys898 mimics the interactions of the ribose hydroxyls of UDP-GlcNAc.[2] This structural understanding provided a clear rationale for the inhibitory activity of the Q6S scaffold and a roadmap for its optimization.

This compound was developed through medicinal chemistry efforts to optimize this initial scaffold.[1] It is a racemic mixture, with OSMI-1 being the active enantiomer.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and related compounds, providing a comparative overview of their potency and cellular effects.

Table 1: In Vitro Inhibition of OGT by OSMI-1

| Compound | Target | Assay Type | IC50 (μM) | Reference(s) |

| OSMI-1 | full length human OGT (ncOGT) | Coupled enzyme assay | 2.7 | [3][4] |

| OSMI-1 | full length human OGT (ncOGT) | Radiometric capture assay | ~2.7 | [1] |

Table 2: Cellular Activity of OSMI-1

| Cell Line | Assay | Effect | Concentration (μM) | Duration (h) | Reference(s) |

| CHO | Global O-GlcNAcylation | Reduction | 10-100 (maximal at 50) | 24 | [5] |

| CHO | Cell Viability | ~50% decrease | 50 | 24 | [5] |

| PC3 | Cell Viability | Dose-dependent decrease | Not specified | Not specified | [6] |

| DU145 | Cell Viability | Dose-dependent decrease | Not specified | Not specified | [6] |

| TamS | Total O-GlcNAc | 30% decrease | 40 | Not specified | [5] |

| TamR | Total O-GlcNAc | 30% decrease | 40 | Not specified | [5] |

| TamR | Proliferation (EC50) | Inhibition | ~15 | Not specified | [5] |

| TamS | Proliferation (EC50) | Inhibition | ~40 | Not specified | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and characterization of this compound.

Synthesis of this compound

While a detailed step-by-step protocol for the synthesis of this compound from a specific Q6S precursor is often found in the supporting information of publications and not in the main text, the general synthetic route has been described.[1][7] The synthesis involves the coupling of a quinolinone-6-sulfonyl chloride with a racemic α-amino acid derivative, followed by amidation.

General Synthetic Scheme:

A generalized synthetic workflow for this compound.

In Vitro OGT Activity Assays

This assay measures the amount of UDP produced during the OGT-catalyzed transfer of GlcNAc from UDP-GlcNAc to a peptide substrate. The amount of UDP is quantified through a coupled reaction that generates a luminescent signal.[8]

Protocol:

-

Prepare a reaction mixture containing the OGT enzyme, a suitable peptide substrate (e.g., a peptide derived from CKII or Nup62), and the test inhibitor (this compound) in an appropriate buffer (e.g., 25 mM Tris-HCl, pH 7.5, 12.5 mM MgCl₂, 1 mM DTT).

-

Initiate the reaction by adding UDP-GlcNAc.

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of UDP produced using a commercial UDP detection kit (e.g., UDP-Glo™ Glycosyltransferase Assay, Promega) according to the manufacturer's instructions. This typically involves adding a detection reagent that converts UDP to ATP, which then drives a luciferase-luciferin reaction, generating light.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percent inhibition by comparing the signal in the presence of the inhibitor to the control (DMSO vehicle).

-

Determine the IC50 value by fitting the dose-response data to a suitable equation.

This assay directly measures the incorporation of a radiolabeled GlcNAc from UDP-[³H]GlcNAc or UDP-[¹⁴C]GlcNAc into a peptide or protein substrate.[3]

Protocol:

-

Prepare a reaction mixture containing the OGT enzyme, a peptide or protein substrate, the test inhibitor (this compound), and radiolabeled UDP-GlcNAc in a suitable buffer (e.g., 50 mM sodium cacodylate, pH 6.5, 20 mM MgCl₂, 1 mM DTT).

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period.

-

Stop the reaction (e.g., by adding formic acid).

-

Separate the radiolabeled protein/peptide from the unincorporated radiolabeled UDP-GlcNAc. This can be achieved using methods such as precipitation with trichloroacetic acid (TCA) followed by filtration, or by using phosphocellulose paper which binds the peptide.

-

Wash the filter/paper to remove unbound radioactivity.

-

Quantify the amount of radioactivity incorporated into the substrate using liquid scintillation counting.

-

Calculate the percent inhibition and determine the IC50 value as described for the coupled enzyme assay.

Cellular Assays

This method is used to assess the overall level of O-GlcNAcylated proteins in cells treated with this compound.

Protocol:

-

Culture cells (e.g., CHO, HeLa, PC3) to a suitable confluency.

-

Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for the desired duration (e.g., 24 hours).

-

Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. It is also recommended to include an OGA inhibitor (e.g., Thiamet-G) in the lysis buffer to preserve O-GlcNAc modifications.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for O-GlcNAc (e.g., RL2 or CTD110.6) overnight at 4°C.

-

Wash the membrane extensively with TBST.

-

Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., β-actin or GAPDH).

Signaling Pathways Modulated by this compound

This compound, by inhibiting OGT, has been shown to impact several critical signaling pathways. The following diagrams illustrate some of these interactions.

This compound's impact on the Insulin Signaling Pathway.

In the context of insulin signaling, OGT-mediated O-GlcNAcylation of key components like IRS-1 and Akt can attenuate the signaling cascade, contributing to insulin resistance. By inhibiting OGT, this compound can potentially restore insulin sensitivity by reducing this inhibitory O-GlcNAcylation.

Modulation of the NF-κB Signaling Pathway by this compound.

The NF-κB signaling pathway is crucial for cell survival and inflammation. O-GlcNAcylation of components of the IKK complex and the p65 subunit of NF-κB has been shown to promote NF-κB activation.[4] this compound has been demonstrated to counteract this activation, thereby sensitizing cancer cells to apoptosis-inducing agents like TRAIL and doxorubicin.[4]

Conclusion

The development of this compound from the Q6S scaffold is a testament to the power of integrating high-throughput screening, structural biology, and medicinal chemistry. As a cell-permeable OGT inhibitor, this compound has proven to be an invaluable tool for probing the complex roles of O-GlcNAcylation in cellular physiology and disease. The detailed protocols and data presented in this guide are intended to facilitate further research in this exciting field and to aid in the development of the next generation of OGT inhibitors with therapeutic potential. The continued exploration of the Q6S scaffold and its derivatives holds great promise for advancing our understanding of O-GlcNAc biology and for the potential treatment of a wide range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. A small molecule that inhibits OGT activity in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - Nordic Biosite [nordicbiosite.com]

- 5. glpbio.com [glpbio.com]

- 6. Inhibition of O-GlcNAc transferase sensitizes prostate cancer cells to docetaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of a New Drug-like Series of OGT Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. studenttheses.uu.nl [studenttheses.uu.nl]

Methodological & Application

Application Notes and Protocols for (Rac)-OSMI-1 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

(Rac)-OSMI-1 is a cell-permeable inhibitor of O-GlcNAc transferase (OGT), a critical enzyme in cellular signaling.[1][2] As the racemate of the active inhibitor OSMI-1, it serves as a valuable tool for studying the roles of O-GlcNAcylation in various biological processes.[1][2] These notes provide detailed protocols for in vitro assays designed to characterize the inhibitory activity of this compound against OGT.

This compound, and its active enantiomer OSMI-1, function by inhibiting the OGT-catalyzed transfer of N-acetylglucosamine (GlcNAc) from the donor substrate UDP-GlcNAc to serine and threonine residues on target proteins.[1][3] This post-translational modification, known as O-GlcNAcylation, is a dynamic regulatory process implicated in numerous cellular functions, including signal transduction, transcription, and metabolism. Dysregulation of O-GlcNAcylation has been linked to diseases such as cancer, diabetes, and neurodegenerative disorders. The active component, OSMI-1, has a reported IC50 value of 2.7 µM for human OGT.[1][2][4]

O-GlcNAc Transferase (OGT) Signaling Pathway

The OGT pathway is a central node in cellular metabolism and signaling. OGT utilizes UDP-GlcNAc, a product of the hexosamine biosynthetic pathway which integrates glucose, amino acid, fatty acid, and nucleotide metabolism, to glycosylate a wide array of nuclear, cytoplasmic, and mitochondrial proteins. This modification is reversible, with the enzyme O-GlcNAcase (OGA) catalyzing the removal of O-GlcNAc.[5] This dynamic cycling allows for rapid cellular responses to nutrient availability and stress. OGT activity itself is regulated by various signaling pathways, including phosphorylation by kinases such as AMPK and GSK3β, and through interactions with other proteins.[6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Scientist.com [app.scientist.com]

- 3. A small molecule that inhibits OGT activity in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Frontiers | O-GlcNAc as an Integrator of Signaling Pathways [frontiersin.org]

Application Notes and Protocols for (Rac)-OSMI-1 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

(Rac)-OSMI-1 is a cell-permeable, racemic inhibitor of O-GlcNAc transferase (OGT), the enzyme responsible for attaching O-linked N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of nuclear and cytoplasmic proteins.[1][2][3][4] By inhibiting OGT, this compound serves as a valuable tool for investigating the roles of O-GlcNAcylation in a multitude of cellular processes. These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its impact on global O-GlcNAcylation, cell viability, and key signaling pathways.

Mechanism of Action